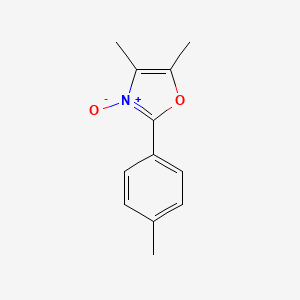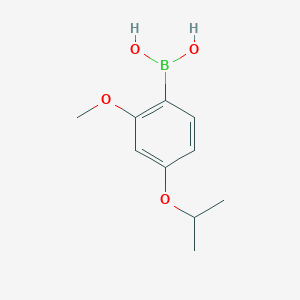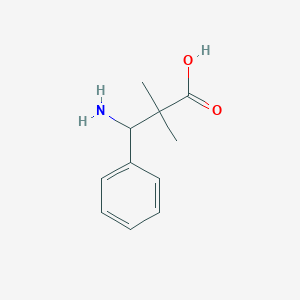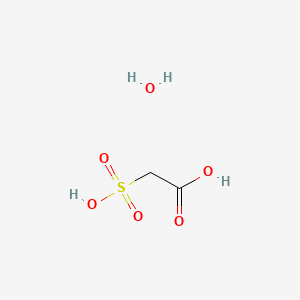![molecular formula C22H25N5O3 B12284209 2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)
2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine Valsartan is a compound that combines the properties of alanine, an amino acid, and valsartan, an angiotensin II receptor blocker. Valsartan is widely used in the treatment of hypertension and heart failure. The combination aims to leverage the therapeutic benefits of both components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alanine Valsartan involves multiple steps. One common method includes the N-acylation of alanine with a valsartan precursor. This is followed by a Suzuki-Miyaura cross-coupling reaction and methyl ester hydrolysis . The key steps involve:
N-acylation: This step is performed in a coil reactor setup.
Suzuki-Miyaura cross-coupling: Catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide.
Methyl ester hydrolysis: Also performed in a coil reactor setup.
Industrial Production Methods: Industrial production of Alanine Valsartan typically involves continuous flow processes to ensure high yield and purity. The use of packed-bed reactors and optimized reaction conditions allows for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Alanine Valsartan undergoes various chemical reactions, including:
Oxidation: Involves reagents like hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Produces oxidized derivatives of Alanine Valsartan.
Reduction: Yields reduced forms of the compound.
Substitution: Results in substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
Alanine Valsartan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Alanine Valsartan exerts its effects by blocking the angiotensin II receptor, thereby preventing the binding of angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased aldosterone levels. The molecular targets include the angiotensin receptor 1 (AT1), and the pathways involved are the renin-angiotensin-aldosterone system .
Comparaison Avec Des Composés Similaires
- Losartan
- Irbesartan
- Telmisartan
- Candesartan
Comparison: Alanine Valsartan is unique due to its combination of alanine and valsartan, which may offer additional therapeutic benefits compared to other angiotensin II receptor blockers. While compounds like losartan and irbesartan are effective in reducing blood pressure, Alanine Valsartan’s unique structure may provide enhanced efficacy and safety .
Propriétés
Formule moléculaire |
C22H25N5O3 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid |
InChI |
InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26) |
Clé InChI |
QFCDZSRVDUYPKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)



![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)
![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)

![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
